The compound "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" represents a class of benzimidazole derivatives that have been extensively studied for their pharmacological properties. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, including antiproliferative, neuroleptic, antihistaminic, antimicrobial, and antibacterial effects. The incorporation of a fluorobenzyl group and a piperidinyl moiety into the benzimidazole core structure has been shown to enhance these activities, as evidenced by various studies on similar compounds.
The synthesized 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been evaluated for their antiproliferative activity against human skin fibroblast cells and various carcinoma cells, including HeLa, HT-29, MCF-7, and HepG-2 cells. Compounds with heterocyclic ring substitutions at the N-terminal showed significant antiproliferative activity, making them potential candidates for cancer therapy1.
The neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles has been assessed using the climbing mice assay and inhibition of [3H]spiroperidol binding. The presence of a 6-fluoro substituent on the benzisoxazole ring, along with a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group, conferred maximum potency, indicating their potential as antipsychotic agents2.
N-(4-piperidinyl)-1H-benzimidazol-2-amines have shown promising in vitro and in vivo antihistaminic activity. The phenylethyl derivatives, in particular, exhibited potent antihistamine properties after oral administration, suggesting their use in treating allergic conditions3.
Novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 2-piperidin-4-yl-benzimidazoles have demonstrated efficacy as antimicrobials against pathogenic strains such as Bacillus substilis, Escherichia coli, and various fungal species. These compounds represent a new class of antimicrobial agents with potential applications in combating infectious diseases4 5.
Norastemizole is classified as a histamine H1 receptor antagonist. It is primarily recognized for its anti-inflammatory properties and is considered a functional inhibitor of acid sphingomyelinase (FIASMA) . This classification places norastemizole within the broader category of antihistamines, which are commonly used to alleviate symptoms associated with allergies and other histamine-related conditions.
The synthesis of norastemizole typically involves the metabolic conversion of astemizole. The primary method includes:
The detailed parameters for these reactions often depend on the specific method employed and can include pH adjustments, temperature control, and purification steps.
Norastemizole has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molar mass of approximately 458.58 g/mol .
The three-dimensional conformation of norastemizole allows it to effectively bind to H1 receptors, influencing its pharmacological effects.
Norastemizole participates in various chemical reactions that are primarily relevant in the context of drug metabolism and pharmacodynamics:
Understanding these reactions is essential for evaluating the therapeutic potential and safety of norastemizole.
Norastemizole exerts its pharmacological effects primarily through antagonism at H1 receptors. This mechanism involves:
Additionally, norastemizole's role as a FIASMA suggests it may influence sphingolipid metabolism, potentially providing neuroprotective effects .
Norastemizole exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Norastemizole has potential applications in several areas:
Norastemizole (chemical name: 1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine) was initially identified during metabolic studies of the second-generation antihistamine astemizole (marketed as Hismanal by Janssen Pharmaceutica). Astemizole, approved in 1988, gained widespread use for allergic rhinitis and chronic urticaria due to its non-sedating properties and prolonged duration of action [4] [7]. However, pharmacokinetic research revealed that astemizole undergoes extensive hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), yielding three major metabolites:
Norastemizole emerged as a molecule of significant interest due to its intrinsic pharmacological properties. Unlike astemizole and desmethylastemizole, norastemizole demonstrated a substantially reduced affinity for the human ether-à-go-go-related gene (HERG) potassium channel – a key mediator of cardiac repolarization whose blockade is associated with QT interval prolongation and torsades de pointes arrhythmias [3] [7]. This critical distinction formed the scientific rationale for developing norastemizole as a standalone therapeutic agent, aiming to retain the clinical efficacy of astemizole while mitigating its cardiotoxic risks. Sepracor (now Sunovion Pharmaceuticals), in collaboration with Janssen, spearheaded this development in the late 1990s [2] [9].
Table 1: Metabolic Pathway of Astemizole and Key Characteristics of Metabolites
Compound | Formation Pathway | Relative H₁ Potency (vs. Astemizole) | HERG Channel Blockade (IC₅₀) | Dominant Serum Presence |
---|---|---|---|---|
Astemizole | Parent Compound | 1x | 0.9 nM | Initial |
Desmethylastemizole | O-demethylation | Similar | 1.0 nM | Steady-state (30x higher) |
Norastemizole | N-dealkylation | 13-16x | 27.7 nM | Low (after parent) |
6-Hydroxyastemizole | Hydroxylation | Minimal | Very Weak | Minor |
Norastemizole hydrobromide functions as a potent, highly selective, inverse agonist at peripheral histamine H₁ receptors. Its pharmacological profile offers distinct advantages over earlier antihistamines:
Table 2: Comparative Pharmacological Profile of Norastemizole vs. Contemporary Antihistamines (Circa 2000)
Parameter | Norastemizole | Astemizole | Loratadine | Desloratadine (Emerging) | Mizolastine |
---|---|---|---|---|---|
H₁ Antagonism Potency | ++++ (Highest) | + | ++ | +++ | +++ |
Onset of Action | Rapid (<1 hr) | Slow (Days) | Moderate | Moderate | Rapid |
Sedative Potential | Low | Low | Low | Low | Low |
HERG Blockade Risk | Very Low | Very High | Low | Very Low | Low |
CYP3A4 Interaction Risk | Low | Very High | Low | Low | Moderate |
Anti-inflammatory Effects | Potential | Limited | Limited | Demonstrated | Potential |
The development and regulatory trajectory of norastemizole hydrobromide is inextricably linked to the withdrawal of its progenitor, astemizole:
Table 3: Key Regulatory Milestones in the Transition from Astemizole to Norastemizole
Date/Period | Event | Entity | Significance |
---|---|---|---|
1977 | Astemizole discovered | Janssen Pharmaceutica | Foundation of parent compound development. |
1988 | Astemizole (Hismanal) approved in US | FDA/Janssen | Widespread use begins. |
Early-Mid 1990s | Reports of astemizole-associated torsades de pointes and fatalities emerge | Global Regulators | Safety concerns escalate. |
1993 | Patent filed for use of Norastemizole in allergic rhinitis (EP0658110) | Sepracor | Strategic development of metabolite begins. |
1999 | Voluntary global withdrawal of Astemizole (Hismanal) | Janssen Pharmaceutica | Removal of parent drug due to cardiotoxicity. |
1999-2000 | Phase III clinical trials for Norastemizole in seasonal allergic rhinitis | Sepracor | Confirmation of efficacy and improved cardiac safety. |
2000 (Projected) | Planned NDA submission for Norastemizole | Sepracor | Anticipated regulatory filing (Q4 2000 / H1 2001). |
Post-2001 | Limited market approval of Norastemizole Hydrobromide | Selective Markets | Fails to achieve broad global approval despite promising profile. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7